

Synthesis of Edoxaban Intermediate M2819: A Detailed Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine
Cat. No.:	B049961

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edoxaban is a direct oral anticoagulant that acts as a factor Xa inhibitor, widely used in the prevention of stroke and systemic embolism. The synthesis of Edoxaban involves several key intermediates, among which M2819, chemically known as N-(5-chloropyridin-2-yl)-N'-($(1S,2R,4S)$ -4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydro[1][2]thiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxamide, plays a crucial role. This document provides a detailed protocol for the chemical synthesis of this important intermediate, based on methodologies described in patent literature. The protocol aims to offer a clear and reproducible guide for researchers and professionals involved in the development of Edoxaban and related compounds.

Reaction Scheme

The synthesis of Edoxaban intermediate M2819 typically involves the coupling of two key fragments: N1-(5-Chloropyridin-2-yl)-N2-[$(1S,2R,4S)$ -4-(N,N-dimethylcarbamoyl)-2-aminocyclohexyl]oxamide and 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid. The reaction is an amide bond formation, often facilitated by a condensing agent.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of Edoxaban intermediate M2819.

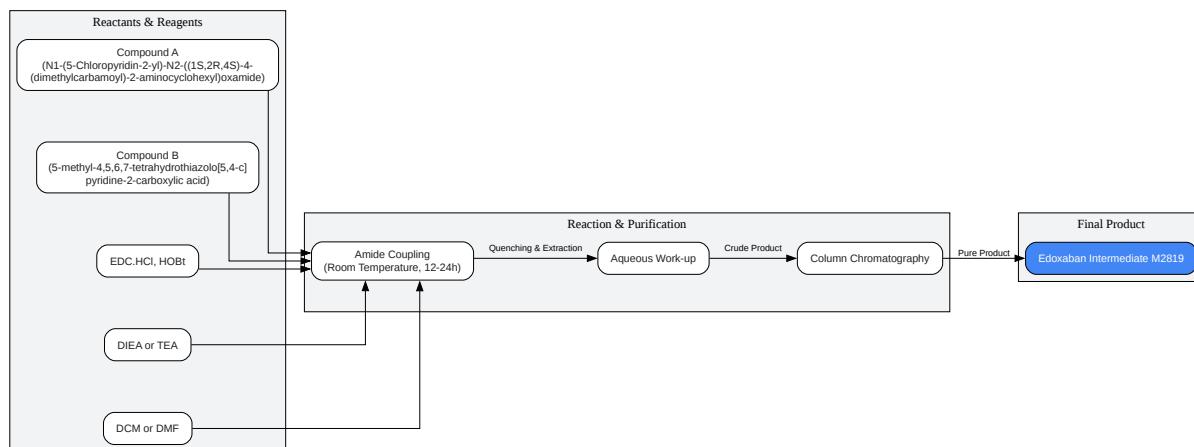
Materials:

- N1-(5-Chloropyridin-2-yl)-N2-[(1S,2R,4S)-4-(N,N-dimethylcarbamoyl)-2-aminocyclohexyl]oxamide (Compound A)
- 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (Compound B)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
- 1-Hydroxybenzotriazole (HOBr)
- N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)
- Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Ethyl acetate
- Hexanes

Procedure:

- Reaction Setup: In a clean and dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Compound A (1.0 equivalent) and Compound B (1.0-1.2 equivalents) in an appropriate anhydrous solvent such as dichloromethane or N,N-dimethylformamide.
- Addition of Coupling Agents: To the stirred solution, add 1-hydroxybenzotriazole (HOBr) (1.0-1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride

(EDC.HCl) (1.2-1.5 equivalents).


- **Base Addition:** Add N,N-diisopropylethylamine (DIEA) or triethylamine (TEA) (2.0-3.0 equivalents) dropwise to the reaction mixture.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up:** Upon completion of the reaction, dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Edoxaban intermediate M2819.
- **Characterization:** Characterize the final product by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the synthesis of Edoxaban intermediate M2819 as reported in various sources.

Parameter	Value	Reference
Yield	85-95%	Patent Literature
Purity (HPLC)	>98%	Patent Literature
^1H NMR	Consistent with structure	Spectroscopic Data
Mass Spec (m/z)	[M+H] ⁺ consistent with calculated mass	Spectroscopic Data

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for Edoxaban intermediate M2819.

Safety Precautions

- Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Perform the reaction in a well-ventilated fume hood.
- Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.
- Dispose of chemical waste according to institutional guidelines.

Disclaimer: This protocol is intended for informational purposes only and should be adapted and optimized by qualified personnel based on their specific laboratory conditions and available resources. The user assumes all responsibility for the safe handling and execution of this procedure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis method of edoxaban intermediate and intermediate product - Eureka | Patsnap [eureka.patsnap.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- To cite this document: BenchChem. [Synthesis of Edoxaban Intermediate M2819: A Detailed Protocol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b049961#protocol-for-the-synthesis-of-edoxaban-intermediate-m2819>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com